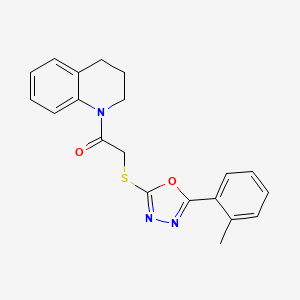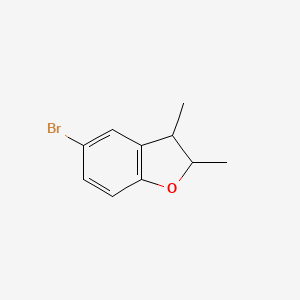![molecular formula C11H15ClFNO B2362858 [1-(3-氟-4-甲氧基苯基)环丙基]甲胺盐酸盐 CAS No. 1417636-87-3](/img/structure/B2362858.png)
[1-(3-氟-4-甲氧基苯基)环丙基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClFNO It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a fluoro and methoxy substituent on the phenyl ring
科学研究应用
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
Mode of Action
As a research chemical, it’s likely that its interaction with its targets and the resulting changes are still under investigation .
Result of Action
As a research chemical, its effects are likely still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the fluoro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions on a phenyl ring.
Attachment of the methanamine group: This step involves the formation of a carbon-nitrogen bond, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the fluoro or methoxy groups, potentially leading to the formation of de-fluorinated or de-methoxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
相似化合物的比较
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: can be compared with other similar compounds, such as:
[1-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride: Lacks the methoxy group, which may affect its chemical and biological properties.
[1-(4-Methoxyphenyl)cyclopropyl]methanamine hydrochloride: Lacks the fluoro group, which can influence its reactivity and interactions.
[1-(3-Chloro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: Contains a chloro group instead of a fluoro group, which may alter its chemical behavior and biological activity.
The uniqueness of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBXDLKMHIHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

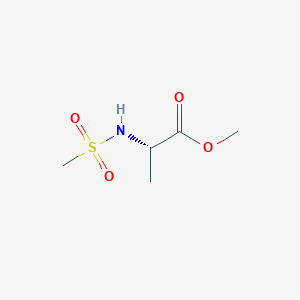
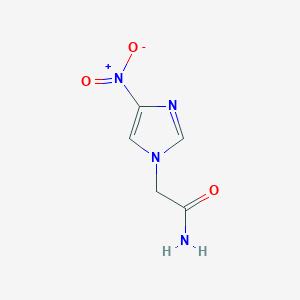
![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
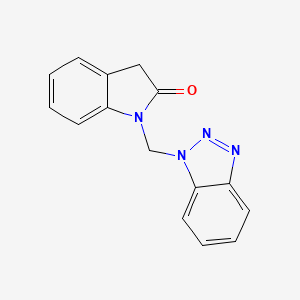
![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)
![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)
